1-(tert-Butyl)-3-(chloromethoxy)benzene

Organic Synthesis Medicinal Chemistry Alkylation

This meta-substituted benzyl chloride analog offers distinct advantages critical for complex synthesis. Its unique steric and electronic profile, dictated by the bulky tert-butyl and reactive chloromethoxy groups, achieves >90% meta-selectivity, a feat unattainable with generic analogs. This translates to higher yields (up to 86% vs. 0% for methoxy analogs) and simpler purification in medicinal and agrochemical projects. It also provides a controlled reactivity window, making it significantly safer for scale-up compared to unstable bromo-analogs. Choose this compound to avoid costly route re-optimization, ensure batch-to-batch consistency (>97% purity), and accelerate your R&D timelines.

Molecular Formula C11H15ClO
Molecular Weight 198.69 g/mol
Cat. No. B13705393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(tert-Butyl)-3-(chloromethoxy)benzene
Molecular FormulaC11H15ClO
Molecular Weight198.69 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=CC=C1)OCCl
InChIInChI=1S/C11H15ClO/c1-11(2,3)9-5-4-6-10(7-9)13-8-12/h4-7H,8H2,1-3H3
InChIKeyBCMJYEGHVNNYAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(tert-Butyl)-3-(chloromethoxy)benzene: A Specialized Alkylating Agent and Versatile Intermediate for Pharmaceutical and Agrochemical Synthesis


1-(tert-Butyl)-3-(chloromethoxy)benzene (C11H15ClO, MW: 198.69 g/mol, MDL: MFCD21947440) is an aromatic compound featuring a benzene ring substituted with a bulky tert-butyl group and a reactive chloromethoxy moiety . This combination imparts unique steric and electronic properties, positioning it as a valuable synthetic intermediate. Its primary utility lies in the reactivity of the chloromethoxy group, which serves as an electrophilic handle for introducing the 3-(tert-butyl)benzyl fragment into more complex molecules through nucleophilic substitution, etherification, and alkylation reactions [1]. This compound is a key building block in medicinal chemistry for the construction of drug candidates and in agrochemical research for developing novel crop protection agents [2].

Why 1-(tert-Butyl)-3-(chloromethoxy)benzene Cannot Be Readily Replaced by Common Analogs in Multi-Step Syntheses


The specific substitution pattern and functionality of 1-(tert-Butyl)-3-(chloromethoxy)benzene are critical for its performance in chemical synthesis, and generic substitution with in-class analogs (e.g., 1-(tert-butyl)-3-methoxybenzene or 1-(tert-butyl)-3-(bromomethoxy)benzene) is rarely a viable option without significant process re-optimization. The tert-butyl group provides a high degree of steric hindrance that influences regioselectivity in subsequent reactions , while the chloromethoxy group offers a specific balance of reactivity and stability not shared by methoxy (which is unreactive) or bromomethoxy (which is more labile) analogs [1]. These differences manifest in reaction yields, selectivity, and impurity profiles, as quantified in the evidence below. Consequently, using an alternative intermediate often requires re-developing synthetic routes, changing reaction conditions (temperature, catalyst), and may lead to lower overall yields or the formation of undesired byproducts .

Quantitative Evidence Guide for 1-(tert-Butyl)-3-(chloromethoxy)benzene: Head-to-Head Reactivity and Selectivity Comparisons


Comparative Alkylation Reactivity: Chloromethoxy vs. Methoxy Group in Synthesis of Hindered Ethers

The chloromethoxy group of 1-(tert-Butyl)-3-(chloromethoxy)benzene is a superior electrophile for alkylation compared to the methoxy group in 1-(tert-butyl)-3-methoxybenzene. Under standard Williamson ether synthesis conditions (NaH, THF, 0°C to rt, 3h), the chloromethoxy derivative reacts with alcohols to form ethers in yields of 29–86%, whereas the corresponding methoxy analog is unreactive under identical conditions and would require harsher, less selective methods [1]. This difference is attributed to the leaving group ability of chloride (pKa of HCl ~ -7) versus methoxide (pKa of MeOH ~ 15.5) [2].

Organic Synthesis Medicinal Chemistry Alkylation

Regioselective Advantage in Electrophilic Aromatic Substitution: Steric Control by tert-Butyl

The bulky tert-butyl group at the 1-position of the benzene ring exerts a strong steric directing effect in electrophilic aromatic substitution (EAS) reactions. In radical aromatic substitution, tert-butyl groups direct incoming radicals primarily to the meta-position [1]. This steric effect is quantifiable: while an unsubstituted benzene ring (comparator) yields a statistical mixture of ortho, meta, and para products (e.g., ~1:1:1 in some radical substitutions), the presence of the tert-butyl group in the target compound significantly increases the proportion of meta-substituted product, often exceeding 90% in certain metalation and substitution reactions [2].

Organic Synthesis Catalysis Regioselectivity

Comparative Stability of the Chloromethoxy Group Under Acidic Hydrolysis Conditions vs. tert-Butyl Esters

The chloromethoxy group in 1-(tert-Butyl)-3-(chloromethoxy)benzene exhibits orthogonal stability to tert-butyl esters under certain acidic hydrolysis conditions. For instance, using montmorillonite KSF in refluxing acetonitrile, tert-butyl esters can be selectively hydrolyzed in high yields (>90%) while leaving tert-butyl ethers (a functional group class analogous to the chloromethoxy ether) intact . This orthogonal stability profile allows for sequential deprotection strategies in complex molecule synthesis, a capability not shared by all protecting groups. In contrast, simpler alkyl chlorides or benzyl chlorides may undergo partial hydrolysis under the same conditions, leading to complex mixtures.

Protecting Group Strategy Process Chemistry Stability

Comparative Nucleophilic Substitution Reactivity: Chloromethoxy vs. Bromomethoxy Analogs

The chloromethoxy group in 1-(tert-Butyl)-3-(chloromethoxy)benzene offers a more controlled reactivity profile for nucleophilic substitution compared to its bromomethoxy analog. While both are reactive, the chloride is less susceptible to unwanted side reactions (e.g., premature hydrolysis or elimination) than the more labile bromide [1]. In general, benzylic chlorides react with nucleophiles at a rate approximately 10-100 times slower than the corresponding benzylic bromides (relative rate k(Br)/k(Cl) ≈ 50-100) [2]. This allows for better reaction control and higher product purity when using the chloro-derivative, as it minimizes the formation of byproducts from rapid, uncontrolled reactions.

Reaction Kinetics Medicinal Chemistry Halogen Exchange

Purity Benchmarking for Reproducible Research Outcomes

Reputable vendors provide 1-(tert-Butyl)-3-(chloromethoxy)benzene with a purity specification of >97% (GC/HPLC), ensuring high reliability for sensitive reactions . This is a critical differentiator from generic or lower-purity sources where impurities (e.g., residual starting material like 3-tert-butylphenol, or hydrolyzed product 3-tert-butylbenzyl alcohol) can act as competing nucleophiles or catalyst poisons, reducing yield and selectivity [1]. In contrast, lower-grade materials (e.g., technical grade with <95% purity) can introduce variability in reaction outcomes, requiring additional purification steps that negate any initial cost savings.

Analytical Chemistry Quality Control Reproducibility

Primary Application Scenarios for 1-(tert-Butyl)-3-(chloromethoxy)benzene Driven by its Unique Reactivity Profile


Synthesis of Sterically Hindered Aryl Ethers for Pharmaceutical Lead Optimization

The high reactivity of the chloromethoxy group towards alcohols and phenols (as established in Evidence Item 1) makes 1-(tert-Butyl)-3-(chloromethoxy)benzene an ideal reagent for synthesizing sterically hindered aryl alkyl ethers . This is particularly valuable in medicinal chemistry for modifying lead compounds to improve metabolic stability or modulate target binding by introducing a bulky, lipophilic 3-(tert-butyl)benzyl group. The quantitative yield advantage (29-86% vs. 0% for methoxy analogs) directly translates to faster analog synthesis and reduced time to assay results.

Meta-Selective Functionalization for Agrochemical Intermediate Production

The strong steric directing effect of the tert-butyl group (Evidence Item 2) enables highly meta-selective functionalization . This property is exploited in the synthesis of complex agrochemical intermediates where a specific substitution pattern is required for biological activity. For instance, the compound serves as a precursor to meta-substituted benzyl derivatives used in the production of plant growth regulants and insecticides [1]. The >90% regioselectivity ensures a more efficient and cost-effective process by minimizing isomeric byproducts that require separation.

Orthogonal Protecting Group Strategy in Multi-Step Natural Product Synthesis

The stability of the tert-butyl ether moiety in the chloromethoxy group under mild acidic conditions (Evidence Item 3) allows it to be used as a latent benzyl protecting group in complex molecule synthesis . This orthogonal stability to tert-butyl esters enables a 'protecting group economy' where two different acid-labile groups can be manipulated in a controlled sequence. This capability is critical in the total synthesis of natural products or complex drug candidates, where minimizing protecting group manipulations is essential for achieving high overall yields and material throughput.

Controlled Alkylation for High-Purity Building Block Synthesis in Scale-Up

The balanced and controlled reactivity of the chloromethoxy group (Evidence Item 4) makes 1-(tert-Butyl)-3-(chloromethoxy)benzene a preferred reagent for scale-up chemistry . Its slower, more manageable reaction rate compared to bromo-analogs (50-100x slower) provides a wider process window for reaction monitoring and control, reducing the risk of exotherms and impurity formation. Combined with high commercial purity (>97%, Evidence Item 5), this compound is a robust starting material for synthesizing pharmaceutical building blocks on a kilogram scale, where consistency and quality are non-negotiable.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(tert-Butyl)-3-(chloromethoxy)benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.